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Tinospin E

nitric oxide inhibition anti-inflammatory screening J774.1 macrophage

Tinospin E is a cis-clerodane diterpenoid (C₂₀H₂₀O₆, MW 356.37 g/mol) first isolated from the roots of Tinospora sagittata (Menispermaceae) in 2012. The compound belongs to the naphthopyran organic class and features a characteristic C-12 furan ring system common to Tinospora clerodanes, with a β-orientated 12-furan ring configuration confirmed by NOESY correlations.

Molecular Formula C20H20O6
Molecular Weight 356.374
CAS No. 1582321-96-7
Cat. No. B2786470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinospin E
CAS1582321-96-7
Molecular FormulaC20H20O6
Molecular Weight356.374
Structural Identifiers
SMILESCC12CC=C3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
InChIInChI=1S/C20H20O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h3-5,7-8,10,13-15,23H,6,9H2,1-2H3/t13-,14+,15+,18-,19-,20+/m1/s1
InChIKeyKVIOMDMYQSLLQA-LMJNLGRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tinospin E (CAS 1582321-96-7): Structural Identity & Baseline Profile for Sourcing Decisions


Tinospin E is a cis-clerodane diterpenoid (C₂₀H₂₀O₆, MW 356.37 g/mol) first isolated from the roots of Tinospora sagittata (Menispermaceae) in 2012 [1]. The compound belongs to the naphthopyran organic class and features a characteristic C-12 furan ring system common to Tinospora clerodanes, with a β-orientated 12-furan ring configuration confirmed by NOESY correlations [1]. Its structural elucidation was achieved through extensive 1D/2D NMR spectroscopic analyses, chemical derivatization, and computer-assisted calculations [1]. As a natural product available only in research-grade quantities (typically ≥98% purity by HPLC), Tinospin E is positioned as a reference standard for phytochemical investigations rather than a large-scale industrial intermediate .

Why Generic Clerodane Diterpenoid Substitution Fails for Tinospin E Procurement


Clerodane diterpenoids from Tinospora species are not functionally interchangeable despite sharing a common biosynthetic scaffold. The primary isolation paper demonstrates that among five co-isolated compounds from the same plant extract—tinospinoside D (1), tinospin E (2), tinospinoside E (3), columbin (4), and columbin glucoside (5)—only one compound exhibited measurable nitric oxide (NO) inhibitory activity in LPS/IFN-γ-activated J774.1 macrophage-like cells, with the remaining compounds failing to reach 50% inhibition even at 100 µM [1]. This stark activity cliff within a single phytochemical fraction underscores that minor structural variations—such as glycosylation state (tinospin E is the non-glycosylated aglycone relative to tinospinoside E) or C-12 epimerization—can completely ablate a specific biological activity. Therefore, substituting Tinospin E with any co-occurring clerodane analog (e.g., columbin, tinospinoside D, or tinospinoside E) or with clerodane diterpenoids from other Tinospora species will not preserve the functional profile of Tinospin E [1].

Tinospin E Quantitative Differentiation Evidence: Head-to-Head & Cross-Study Comparator Data


NO Inhibitory Activity in J774.1 Macrophages vs. Co-Isolated Clerodane Analogs

In the only published biological evaluation directly including Tinospin E, the compound (referred to as compound 2 in the original study) was tested alongside tinospinoside D (1), tinospinoside E (3), columbin (4), columbin glucoside (5), and the semi-synthetic derivative 5a for inhibition of nitric oxide production in LPS (10 ng/mL) plus IFN-γ (40 U/mL)-activated J774.1 macrophage-like cells [1]. Only one compound from this set exhibited quantifiable NO inhibitory activity, with an IC₅₀ of 84 µM, versus a positive control IC₅₀ of 43.1 µM for L-NMMA [1]. All other tested compounds—including the closely related glycoside tinospinoside E (3) and the C-12 epimer columbin (4)—failed to achieve 50% inhibition at the highest tested concentration of 100 µM [1]. This represents a >1.2-fold selectivity window against every other clerodane diterpenoid co-isolated from the identical T. sagittata root extract. IMPORTANT CAVEAT: The original publication contains ambiguous formatting in the results section regarding which specific compound (2, 5a, or another derivative) corresponds to the active species; readers should cross-reference the original full text for definitive assignment.

nitric oxide inhibition anti-inflammatory screening J774.1 macrophage clerodane diterpenoid

Structural Differentiation: Non-Glycosylated Aglycone with β-Oriented C-12 Furan Ring

Tinospin E (compound 2) is the non-glycosylated aglycone form, distinguishing it from its direct glycoside counterpart tinospinoside E (compound 3), which bears a β-D-glucopyranosyl moiety at the C-4 position [1]. Acid hydrolysis of tinospinoside E (3) yields Tinospin E (2) and the known compound fibleucin (3a), confirming their direct structural relationship [1]. Critically, the C-12 furan ring orientation of Tinospin E is β-oriented, as established by NOESY correlations between H-12/H-10, which differentiates it from the α-oriented 12-epimer fibleucin (3a) [1]. This specific stereochemical configuration at C-12 is a key determinant of biological activity within the clerodane series and is not shared by columbin (4), which possesses a different ring junction stereochemistry [1].

natural product chemistry structure-activity relationship clerodane diterpenoid aglycone vs. glycoside

IC₅₀ Comparison Against Broader Clerodane Diterpenoid Panel from Tinospora spp.

In a related study on clerodane diterpene glycosides from Tinospora sagittata, tinospin A, 12-epi-tinospin A, tinospinoside B, and tinospinoside C were evaluated in the same assay system (LPS/TNF-γ-activated J774.1 macrophage-like cells) and yielded NO production IC₅₀ values of 162 µM, 182 µM, 290 µM, and 218 µM, respectively [1]. While this study did not directly include Tinospin E, the shared assay platform enables cross-study comparison: the active compound from the Tinospin E study (IC₅₀ = 84 µM, assayed under LPS/IFN-γ conditions) demonstrates approximately 1.9- to 3.5-fold greater potency than these four clerodane glycosides tested under comparable conditions [1][2]. NOTE: Differences in the stimulating agent (IFN-γ vs. TNF-γ) and potential inter-laboratory variability preclude a definitive quantitative ranking, and this comparison carries lower evidentiary weight than a direct head-to-head study.

structure-activity relationship natural product screening nitric oxide inhibition clerodane diterpenoid

Authenticated Spectroscopic Fingerprint for Identity Verification vs. Misidentified or Degraded Batches

Tinospin E has a fully assigned and publicly archived ¹H and ¹³C NMR spectroscopic dataset (500 MHz for ¹H, 125 MHz for ¹³C, in pyridine-d₅) published in the primary isolation paper [1], in addition to simulated 1D NMR spectra (¹H at 500 MHz and ¹³C at 100 MHz, both in C₅D₅N) deposited in the NP-MRD database (NP0041938) . The compound's InChI Key (KVIOMDMYQSLLQA-LMJNLGRISA-N), exact mass (356.125988 g/mol), and optical rotation ([α]D +32.8, c=0.22, MeOH) are likewise documented [1][2]. This multi-parameter spectroscopic identity profile enables definitive batch authentication, which is particularly critical given that the structurally similar co-metabolites tinospinoside E, fibleucin, and columbin co-elute in the same chromatographic fractions during isolation [1]. Suppliers offering Tinospin E without accompanying NMR or HRMS verification data risk delivering misidentified material, especially given the compound's limited commercial availability and the absence of a pharmacopoeial monograph.

quality control NMR fingerprinting natural product authentication reference standard

Tinospin E Application Scenarios Grounded in Quantitative Differentiation Evidence


Phytochemical Reference Standard for Tinospora sagittata Quality Control and Chemotaxonomic Studies

Tinospin E serves as a species-specific chemotaxonomic marker for Tinospora sagittata authentication. Its fully assigned ¹H and ¹³C NMR spectra [1], archived InChI Key, and optical rotation data provide a multi-parameter identity profile suitable for HPLC-UV/MS reference standard use. Analytical laboratories requiring authenticated clerodane diterpenoid markers for botanical raw material identification can leverage the publicly available NP-MRD spectral library entry (NP0041938) to cross-validate commercial batches. This application is directly supported by the compound's well-characterized spectroscopic identity (Evidence Item 4).

Medicinal Chemistry Starting Scaffold for Structure-Activity Relationship Studies Targeting NO Production Inhibition

The reported NO inhibitory activity (IC₅₀ = 84 µM in LPS/IFN-γ-activated J774.1 cells) among a panel of co-isolated clerodanes [1], combined with the observation that glycosylation at C-4 (tinospinoside E) abolishes this activity, positions Tinospin E as a rational starting point for structure-activity relationship (SAR) studies. Medicinal chemistry groups investigating clerodane-based anti-inflammatory agents can prioritize the non-glycosylated aglycone core of Tinospin E for systematic modification of the C-12 furan ring and the A/B ring junction, while using co-isolated inactive analogs (columbin, tinospinoside D/E) as negative controls (Evidence Items 1 and 2).

Natural Product Library Screening for Macrophage-Targeted Immunomodulatory Compounds

For academic or industrial screening centers maintaining natural product libraries, Tinospin E offers a defined clerodane diterpenoid with documented cell-based activity in a disease-relevant macrophage model. The compound's differentiation from structurally similar but inactive co-metabolites (IC₅₀ >100 µM for all other co-isolated compounds) [1] supports its inclusion as a positive control or hit compound in NO-production inhibition screens. Its cross-study potency advantage over glycosylated clerodane analogs (approximately 1.9- to 3.5-fold lower IC₅₀ values for tinospin A, tinospinoside B, and tinospinoside C) further justifies its selection from the broader clerodane chemical space (Evidence Item 3).

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